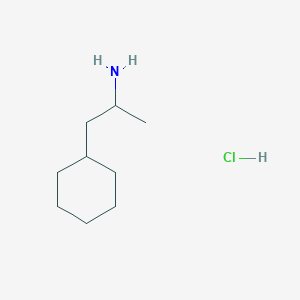
2-(methoxymethyl)-3,3-dimethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-3,3-dimethylazetidine is a chemical compound used in a variety of scientific applications. It is a colorless, odorless, and volatile liquid that is a derivative of azetidine. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methoxymethyl)-3,3-dimethylazetidine.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-3,3-dimethylazetidine is used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. In addition, it is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Mecanismo De Acción
2-(Methoxymethyl)-3,3-dimethylazetidine is an intermediate in the synthesis of a variety of compounds. It is believed to act as a nucleophile, meaning it can form covalent bonds with other molecules. It is also believed to act as an electrophile, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
2-(Methoxymethyl)-3,3-dimethylazetidine has not been studied in humans, so its biochemical and physiological effects are unknown. In animal studies, it has been shown to be rapidly metabolized and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methoxymethyl)-3,3-dimethylazetidine has several advantages for use in laboratory experiments. It is a colorless, odorless, and volatile liquid, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-(methoxymethyl)-3,3-dimethylazetidine is a highly reactive compound, so it must be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 2-(methoxymethyl)-3,3-dimethylazetidine. It could be used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. It could also be used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, or as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted to explore its biochemical and physiological effects.
Métodos De Síntesis
2-(Methoxymethyl)-3,3-dimethylazetidine is synthesized via a three-step process. The first step involves the reaction of 2-bromo-3,3-dimethylazetidine with potassium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-3,3-dimethylazetidine, which is then reacted with methylmagnesium bromide in an aqueous solution to produce 2-(methoxymethyl)-3,3-dimethylazetidine. Finally, the product is purified by recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-dimethyl-1-bromobutane", "sodium hydride", "methanol", "tetrahydrofuran", "2-aminoethanol", "paraformaldehyde", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3,3-dimethyl-1-bromobutane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with methanol to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 2-aminoethanol in the presence of paraformaldehyde and acetic acid to form the corresponding imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide in diethyl ether to form the final product, 2-(methoxymethyl)-3,3-dimethylazetidine." ] } | |
Número CAS |
1849269-28-8 |
Nombre del producto |
2-(methoxymethyl)-3,3-dimethylazetidine |
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



